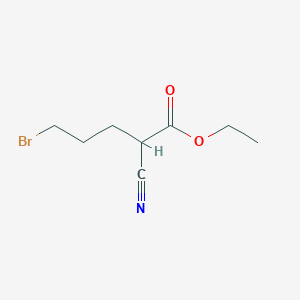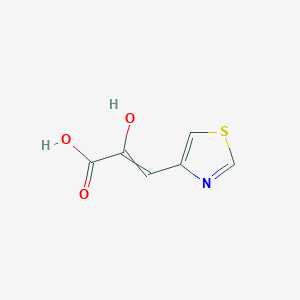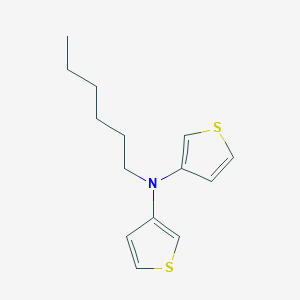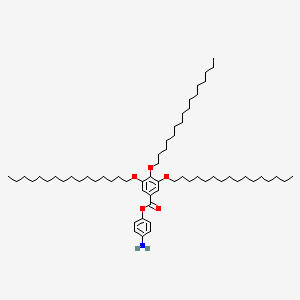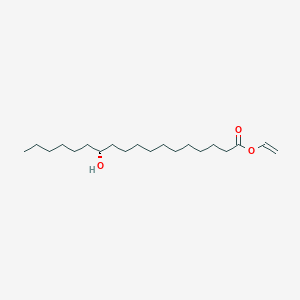
Ethenyl (12R)-12-hydroxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl (12R)-12-hydroxyoctadecanoate is an organic compound that features both an ethenyl group and a hydroxyl group attached to an octadecanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenyl (12R)-12-hydroxyoctadecanoate can be synthesized through esterification reactions involving octadecanoic acid and ethenyl alcohol. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often involve heating the reactants to promote the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of high-purity reactants and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl (12R)-12-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The ethenyl group can be reduced to form an ethyl group, altering the compound’s properties.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of various substituted esters or ethers.
Applications De Recherche Scientifique
Ethenyl (12R)-12-hydroxyoctadecanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Ethenyl (12R)-12-hydroxyoctadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethenyl group can participate in various chemical reactions, altering the compound’s activity and interactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethenyl (12S)-12-hydroxyoctadecanoate: Similar structure but with a different stereochemistry at the 12th carbon.
Ethenyl (12R)-12-hydroxyhexadecanoate: Similar structure but with a shorter carbon chain.
Ethenyl (12R)-12-hydroxydecanoate: Similar structure but with an even shorter carbon chain.
Uniqueness
Ethenyl (12R)-12-hydroxyoctadecanoate is unique due to its specific stereochemistry and the presence of both an ethenyl and a hydroxyl group. This combination of functional groups and stereochemistry imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
185216-12-0 |
|---|---|
Formule moléculaire |
C20H38O3 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
ethenyl (12R)-12-hydroxyoctadecanoate |
InChI |
InChI=1S/C20H38O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h4,19,21H,2-3,5-18H2,1H3/t19-/m1/s1 |
Clé InChI |
DAUXBFDFCKRQAW-LJQANCHMSA-N |
SMILES isomérique |
CCCCCC[C@H](CCCCCCCCCCC(=O)OC=C)O |
SMILES canonique |
CCCCCCC(CCCCCCCCCCC(=O)OC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



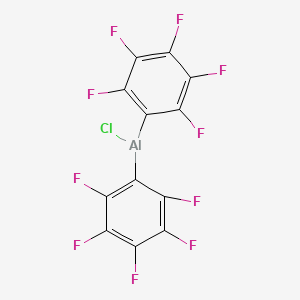
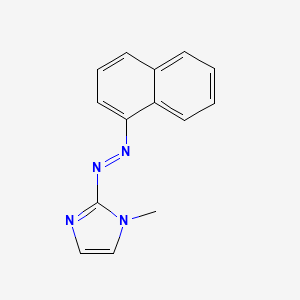
![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
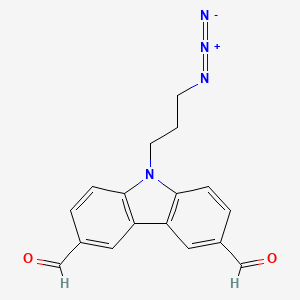
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)
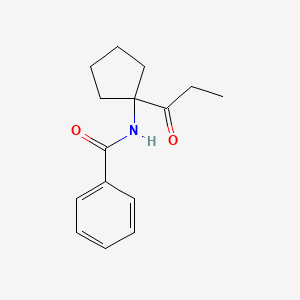

![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)

